An In-depth Technical Guide to N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH)
An In-depth Technical Guide to N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH)
This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH), a protected dipeptide of significant interest in biochemical research and peptide chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, purification, and potential applications.
Core Molecular Identity
Z-Met-Met-OH is a dipeptide composed of two L-methionine residues. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, a common urethane-type protecting group in peptide synthesis. This protection prevents the amino group of the first methionine from participating in unwanted side reactions during peptide bond formation. The C-terminus possesses a free carboxylic acid group.
Chemical Structure
The chemical structure of Z-Met-Met-OH is characterized by the linear linkage of two methionine residues via a peptide bond, with the N-terminal amino group capped by the benzyloxycarbonyl moiety.
Caption: Chemical structure of Z-Met-Met-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Met-Met-OH is presented in the table below. These computed properties are essential for understanding the molecule's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C18H26N2O5S2 | [1] |
| Molecular Weight | 414.5 g/mol | [1] |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | [1] |
| Canonical SMILES | CSCCC(=O)O">C@@HNC(=O)OCC1=CC=CC=C1 | [1] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Synthesis and Purification
The synthesis of Z-Met-Met-OH is typically achieved through a solution-phase peptide coupling strategy. This involves the formation of a peptide bond between an N-terminally protected methionine (Z-Met-OH) and a C-terminally protected methionine, followed by the selective removal of the C-terminal protecting group.
Rationale for Synthetic Strategy
A solution-phase approach is well-suited for the synthesis of a simple dipeptide like Z-Met-Met-OH. The use of the benzyloxycarbonyl (Z) group for N-terminal protection is advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. The C-terminus of the second methionine residue is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its self-condensation and to enhance its solubility in organic solvents. The coupling of the two amino acid derivatives is facilitated by a coupling reagent, which activates the carboxylic acid of Z-Met-OH to form a reactive intermediate that is readily attacked by the amino group of the methionine ester.
Caption: Solution-phase synthesis workflow for Z-Met-Met-OH.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of Z-Met-Met-OH.
Materials:
-
N-Benzyloxycarbonyl-L-methionine (Z-Met-OH)
-
L-Methionine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of L-Methionine Methyl Ester: To a suspension of L-methionine methyl ester hydrochloride in anhydrous DCM, add one equivalent of a tertiary base like TEA or DIPEA to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 30 minutes. The resulting solution is used directly in the next step.
-
Peptide Coupling: In a separate flask, dissolve Z-Met-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture. Stir the reaction at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form. To this mixture, add the previously prepared solution of L-methionine methyl ester. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the precipitated DCU. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Met-Met-OMe.
-
Saponification: Dissolve the crude Z-Met-Met-OMe in a mixture of dioxane and water. Add a 1N aqueous solution of NaOH (1.1 equivalents) and stir at room temperature. Monitor the hydrolysis of the methyl ester by TLC.
-
Acidification and Extraction: Once the saponification is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. Extract the product, Z-Met-Met-OH, with ethyl acetate.
-
Final Processing: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and evaporate the solvent to yield the crude Z-Met-Met-OH, which can then be purified.
Experimental Protocol: Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of peptides and their derivatives.[2][3]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Z-Met-Met-OH dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Injection: Inject the dissolved crude Z-Met-Met-OH onto the column.
-
Gradient Elution: Elute the bound compounds using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The hydrophobic Z-protected dipeptide will be retained on the column and will elute as the concentration of the organic solvent (acetonitrile) increases.
-
Fraction Collection and Analysis: Monitor the elution profile at a suitable wavelength (typically 214 nm for the peptide bond and 254 nm for the benzyloxycarbonyl group). Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified Z-Met-Met-OH as a white solid.
Analytical Characterization
The identity and purity of the synthesized Z-Met-Met-OH should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of Z-Met-Met-OH will show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the α-protons and side-chain protons of the two methionine residues, and the amide protons. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of Z-Met-Met-OH, providing strong evidence for its identity.
-
Analytical RP-HPLC: This technique is used to assess the purity of the final product. A single sharp peak under gradient elution conditions is indicative of a high-purity compound.
Biological Significance and Applications
Methionine is an essential amino acid with a central role in numerous metabolic pathways, including protein synthesis and the transfer of methyl groups via its metabolite S-adenosylmethionine (SAM).[5][6] The metabolism of methionine is often dysregulated in various diseases, making the enzymes involved in these pathways attractive targets for drug development.[7]
While the specific biological activities of Z-Met-Met-OH are not extensively documented, as a protected dipeptide, its primary utility lies in its role as a research tool and a building block in synthetic chemistry.
Potential Applications:
-
Enzyme Substrate/Inhibitor Studies: Z-Met-Met-OH can be used as a potential substrate or inhibitor for peptidases and other enzymes that recognize and process methionine-containing peptides. Such studies are crucial for understanding enzyme kinetics and for the development of novel therapeutic agents.
-
Peptide Synthesis: As a dipeptide building block, Z-Met-Met-OH can be incorporated into larger peptide sequences. The use of dipeptide fragments can sometimes improve coupling efficiency and reduce side reactions during the synthesis of complex peptides.
-
Drug Discovery: Dipeptides and their derivatives are being explored as potential therapeutic agents.[8] The unique properties of methionine, including the susceptibility of its thioether group to oxidation, make methionine-containing peptides interesting candidates for studies on oxidative stress and redox signaling.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, purification, and potential applications of Z-Met-Met-OH. The provided protocols offer a solid foundation for the preparation and characterization of this important N-protected dipeptide. As a versatile tool in biochemical and medicinal chemistry research, Z-Met-Met-OH will continue to be a valuable compound for scientists investigating methionine metabolism and developing novel peptide-based therapeutics.
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